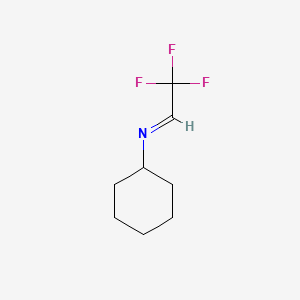
2-(Difluoromethyl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzoyl fluoride is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzoyl fluoride typically involves the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction produces gem-difluoroolefins in situ, which can be attacked by nucleophiles and further aromatized to form benzoyl fluorides . The reaction conditions are mild and do not require transition metal catalysis, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route provides a scalable approach that could be adapted for industrial applications, particularly due to its mild reaction conditions and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Oxidation and Reduction Reactions: While specific examples are not extensively documented, the compound’s structure suggests potential reactivity in oxidation and reduction processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Basic conditions are often employed to facilitate these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives.
Scientific Research Applications
2-(Difluoromethyl)benzoyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)benzoyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds, which can influence the compound’s reactivity and stability. The difluoromethyl group can participate in hydrogen bonding, enhancing the compound’s ability to interact with biological targets . The specific molecular targets and pathways involved depend on the context of its application, particularly in medicinal chemistry.
Comparison with Similar Compounds
Benzoyl Fluoride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the benzoyl fluoride moiety, leading to distinct chemical properties.
Uniqueness: 2-(Difluoromethyl)benzoyl fluoride is unique due to the combination of the difluoromethyl group and the benzoyl fluoride moiety. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
70093-44-6 |
|---|---|
Molecular Formula |
C8H5F3O |
Molecular Weight |
174.12 g/mol |
IUPAC Name |
2-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H |
InChI Key |
KBJSVULHHRTFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)










